molecular formula C20H18N2O4S B14944561 2-{4-[(1,2-Dihydroacenaphthylen-5-ylsulfonyl)amino]phenoxy}acetamide

2-{4-[(1,2-Dihydroacenaphthylen-5-ylsulfonyl)amino]phenoxy}acetamide

Katalognummer: B14944561
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: KAHGQFOWPYYDOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLSULFONYL)AMINO]PHENOXY}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroacenaphthylene moiety, which is known for its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLSULFONYL)AMINO]PHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the dihydroacenaphthylene sulfonyl chloride. This intermediate is then reacted with 4-aminophenol to form the sulfonamide linkage. The final step involves the reaction of the sulfonamide with chloroacetic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-{4-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLSULFONYL)AMINO]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and acetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

2-{4-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLSULFONYL)AMINO]PHENOXY}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{4-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLSULFONYL)AMINO]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{4-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLSULFONYL)AMINO]PHENOXY}ACETIC ACID
  • 2-{4-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLSULFONYL)AMINO]PHENOXY}ETHANOL

Uniqueness

Compared to similar compounds, 2-{4-[(1,2-DIHYDRO-5-ACENAPHTHYLENYLSULFONYL)AMINO]PHENOXY}ACETAMIDE exhibits unique properties due to the presence of the acetamide group. This functional group can enhance the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.

Eigenschaften

Molekularformel

C20H18N2O4S

Molekulargewicht

382.4 g/mol

IUPAC-Name

2-[4-(1,2-dihydroacenaphthylen-5-ylsulfonylamino)phenoxy]acetamide

InChI

InChI=1S/C20H18N2O4S/c21-19(23)12-26-16-9-7-15(8-10-16)22-27(24,25)18-11-6-14-5-4-13-2-1-3-17(18)20(13)14/h1-3,6-11,22H,4-5,12H2,(H2,21,23)

InChI-Schlüssel

KAHGQFOWPYYDOR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)NC4=CC=C(C=C4)OCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.